2-Pentyl hexanoate
Description
Structure
3D Structure
Properties
CAS No. |
88164-61-8 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
pentan-2-yl hexanoate |
InChI |
InChI=1S/C11H22O2/c1-4-6-7-9-11(12)13-10(3)8-5-2/h10H,4-9H2,1-3H3 |
InChI Key |
LDSKHRQOZJYTFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC(C)CCC |
Origin of Product |
United States |
Synthetic Methodologies for 2 Pentyl Hexanoate
Direct and Indirect Esterification Pathways for Branched Hexanoates
The formation of 2-pentyl hexanoate (B1226103) primarily involves the reaction between hexanoic acid and 2-pentanol (B3026449). This can be accomplished through direct esterification or by employing indirect pathways.
Catalytic and Non-Catalytic Esterification Approaches to 2-Pentyl Hexanoate Synthesis
Catalytic Esterification: The most common method for synthesizing esters like this compound is the Fischer-Speier esterification. masterorganicchemistry.commdpi.com This reaction involves heating a carboxylic acid (hexanoic acid) and an alcohol (2-pentanol) in the presence of an acid catalyst. masterorganicchemistry.com Commonly used catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid. masterorganicchemistry.comchemicalbook.com The catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating the nucleophilic attack by the alcohol. sparkl.me To drive the equilibrium towards the formation of the ester, an excess of one reactant, typically the alcohol, is used, and the water formed during the reaction is continuously removed. masterorganicchemistry.comsparkl.me One documented method involves the esterification of hexanoic acid with n-amyl alcohol in a benzene (B151609) solution using p-toluenesulfonic acid as a catalyst. chemicalbook.comchemicalbook.com
The choice of catalyst can influence the reaction's efficiency. Studies on the esterification of fatty acids with various alcohols have explored a range of catalysts, including different zinc salts. For instance, in the esterification of pelargonic acid with 2-ethylhexyl alcohol, zinc salts like Zn(ClO₄)₂ and Zn(CF₃SO₃)₂ showed high yields. mdpi.com
Non-Catalytic Esterification: While less common due to slower reaction rates, esterification can also occur without a catalyst at elevated temperatures. researchgate.net However, for industrial applications, catalytic methods are generally preferred to achieve higher conversion rates in a shorter time. researchgate.net
Key Parameters in Catalytic Esterification of Hexanoic Acid
| Reactant 1 | Reactant 2 | Catalyst | Key Strategy | Reference |
|---|---|---|---|---|
| Hexanoic Acid | n-Amyl Alcohol | p-Toluenesulfonic Acid | Esterification in benzene solution. | chemicalbook.comchemicalbook.com |
| Carboxylic Acid | Alcohol | Acid Catalyst (e.g., H₂SO₄, TsOH) | Use of excess alcohol and removal of water to shift equilibrium. | masterorganicchemistry.comsparkl.me |
| Pelargonic Acid | 2-Ethylhexyl Alcohol | Zinc Salts (e.g., Zn(ClO₄)₂, Zn(CF₃SO₃)₂) | Demonstrated high yields in fatty acid esterification. | mdpi.com |
Advanced Synthetic Strategies for this compound and Analogues
Beyond traditional esterification, advanced synthetic methods are being explored to produce this compound and similar esters, sometimes with greater control over the product's stereochemistry.
Electrochemical Routes to Ester Formation (e.g., Kolbe Electrolysis Side Reactions)
Kolbe electrolysis is an electrochemical method that primarily converts carboxylic acids into hydrocarbon dimers. tum.de However, under certain conditions, ester formation can occur as a side reaction. tum.dethiemann.io The process involves the anodic oxidation of a carboxylate anion, leading to decarboxylation and the formation of a radical. tum.deresearchgate.net This radical can then undergo various reactions.
The formation of an ester like pentyl hexanoate can happen through the reaction of a pentyl radical with a hexanoate radical that has not yet decomposed. thiemann.io Alternatively, a pentanol (B124592) formed as a side product can react with unreacted hexanoic acid to yield the ester. tum.dethiemann.io The selectivity of the Kolbe reaction and its side products is influenced by factors such as the electrode material, current density, pH, and electrolyte composition. researchgate.net While not a primary route for ester synthesis, understanding these side reactions is crucial for optimizing the desired product in electrochemical processes.
Chemoenzymatic Approaches to Stereoselective Ester Synthesis
Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve transformations that are difficult to accomplish by either method alone. This approach is particularly valuable for the synthesis of stereochemically pure compounds. researchgate.net
For instance, a chemoenzymatic strategy has been employed for the synthesis of branched polyesters using an immobilized lipase (B570770). rsc.orgrsc.org This method can achieve significant consumption of the starting materials in a relatively short time. rsc.orgresearchgate.net Another example is the synthesis of CoA-thioesters, where five different chemoenzymatic methods were systematically tested, yielding various short- to long-chain esters, including branched ones. nih.govnih.gov A specific chemoenzymatic procedure was also described for the synthesis of the pheromone of the cupreous chafer beetle, demonstrating the potential for creating complex, optically active esters. researchgate.net
Sustainable Practices in this compound Chemical Synthesis
The principles of green chemistry are increasingly influencing the synthesis of esters to minimize environmental impact. sparkl.me Key strategies include the development of reusable and non-toxic catalysts, the use of solvent-free reaction conditions, and designing biodegradable esters. sparkl.me
Recent advancements include the development of innovative bimetallic oxide cluster catalysts that are highly efficient and use molecular oxygen as the sole oxidant, with water being the only byproduct. labmanager.com Process intensification techniques, such as the use of continuous flow reactors, can also enhance scalability and reduce reaction times. sparkl.me Furthermore, turning waste into valuable catalytic materials is another promising sustainable approach. researchgate.net The use of microwave-assisted esterification can also significantly accelerate reaction rates and improve yields. sparkl.me
Reaction Mechanisms and Chemical Transformations of 2 Pentyl Hexanoate
Hydrolytic Stability and Reversibility of Ester Linkages
The ester linkage in 2-pentyl hexanoate (B1226103) is susceptible to hydrolysis, a reaction that involves the cleavage of the bond by water. This process can be catalyzed by either an acid or a base.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the hydrolysis of esters like 2-pentyl hexanoate is a reversible reaction. libretexts.orgslideshare.net The ester is heated with an excess of water containing a strong acid catalyst, such as dilute hydrochloric acid or sulfuric acid. chemguide.co.uk The equilibrium nature of the reaction means that to drive it towards completion and maximize the yield of the carboxylic acid (hexanoic acid) and alcohol (2-pentanol), a large excess of water is used. chemguide.co.uk This reaction is essentially the reverse of Fischer esterification, the process used to synthesize the ester. athabascau.camasterorganicchemistry.com
The general equation for the acid-catalyzed hydrolysis of this compound is:
CH₃(CH₂)₄COOCH(CH₃)(CH₂)₃CH₃ + H₂O ⇌ CH₃(CH₂)₄COOH + CH₃(CH₂)₃CH(OH)CH₃
Alkaline Hydrolysis (Saponification):
When a base, such as sodium hydroxide (B78521) (NaOH), is used for hydrolysis, the reaction is known as saponification. libretexts.org Unlike acid-catalyzed hydrolysis, this reaction is irreversible and goes to completion. libretexts.org The ester is heated with an aqueous solution of the base. The products are the corresponding carboxylate salt (sodium hexanoate) and the alcohol (2-pentanol). chemguide.co.uk
The general equation for the alkaline hydrolysis of this compound is:
CH₃(CH₂)₄COOCH(CH₃)(CH₂)₃CH₃ + NaOH → CH₃(CH₂)₄COONa + CH₃(CH₂)₃CH(OH)CH₃
The stability of the ester bond towards hydrolysis can be influenced by steric hindrance. Esters with bulky groups near the carbonyl carbon, such as those with alpha-carbon substitution on the acid moiety, tend to hydrolyze more slowly. purdue.edu
Reductive Conversion Pathways of Ester Functionalities
The ester functionality of this compound can be reduced to primary alcohols using strong reducing agents.
Reduction with Lithium Aluminum Hydride (LiAlH₄):
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. libretexts.orgmasterorganicchemistry.com The reaction typically involves the addition of the hydride to the carbonyl carbon, followed by the elimination of the alkoxy group to form an aldehyde intermediate. This aldehyde is then further reduced by LiAlH₄ to the primary alcohol. masterorganicchemistry.com Due to the high reactivity of LiAlH₄, the reaction is usually carried out in an anhydrous ether solvent. uop.edu.pk The reduction of this compound with LiAlH₄ would yield two alcohols: 1-hexanol (B41254) (from the acyl portion) and 2-pentanol (B3026449) (from the alkyl portion).
CH₃(CH₂)₄COOCH(CH₃)(CH₂)₃CH₃ + LiAlH₄ → CH₃(CH₂)₄CH₂OH + CH₃(CH₂)₃CH(OH)CH₃
Partial Reduction with Diisobutylaluminum Hydride (DIBAL-H):
It is possible to achieve partial reduction of an ester to an aldehyde using a less reactive and bulkier reducing agent like diisobutylaluminum hydride (DIBAL-H). masterorganicchemistry.com By using only one equivalent of DIBAL-H at low temperatures, the reaction can be stopped at the aldehyde stage, preventing further reduction to the alcohol. masterorganicchemistry.com
Oxidative and Degradative Mechanisms Affecting Branched Esters
In biological systems, the fatty acid precursors of esters like this compound can undergo oxidation. One such pathway is alpha-oxidation, which is particularly important for the catabolism of branched-chain fatty acids. dhingcollegeonline.co.in This process involves the removal of a single carbon atom from the carboxyl end of the fatty acid.
For instance, in apples, it has been shown that hexanoic acid, a precursor to hexanoate esters, can undergo α-oxidation to produce pentanoic acid. mdpi.comnih.gov This pentanoic acid can then be used in the synthesis of pentyl and pentanoate esters. mdpi.comnih.gov This pathway is significant as it allows for the formation of esters with one less carbon atom than the original fatty acid precursor. The process typically involves hydroxylation at the alpha-carbon, followed by oxidation and decarboxylation. dhingcollegeonline.co.in
The 2-pentyl moiety of this compound can undergo radical-mediated transformations. A 2-pentyl radical is a highly reactive species with an unpaired electron on the second carbon atom. ontosight.ai These radicals can be formed through the homolytic cleavage of a C-H bond under high-energy conditions. ontosight.ai
The stability of alkyl radicals follows the order: tertiary > secondary > primary. pressbooks.pubvedantu.com The 2-pentyl radical is a secondary radical, making it more stable than a primary radical but less stable than a tertiary radical. pressbooks.pubquora.com This stability is attributed to hyperconjugation, where the electron density of adjacent C-H or C-C sigma bonds overlaps with the half-filled p-orbital of the radical carbon, thus stabilizing the electron-deficient species. pressbooks.pubvedantu.com
Once formed, the 2-pentyl radical can participate in various reactions, including:
Hydrogen abstraction: The radical can abstract a hydrogen atom from another molecule. ontosight.ai
Addition to double bonds: It can add across a carbon-carbon double bond. ontosight.ai
Radical recombination: Two radicals can combine to form a stable molecule. ontosight.ai
These radical-mediated reactions are crucial in processes like polymerization and the degradation of organic materials. ontosight.ai
While not directly involving this compound, the oxidation of related furan (B31954) derivatives provides insight into potential oxidative pathways. Furans can react with singlet oxygen, a highly reactive form of oxygen, to produce a conjugated 1,4-dicarbonyl compound through an endoperoxide intermediate. rsc.orgthieme-connect.com This oxidative conversion can also be achieved with other oxidants. rsc.org
For example, the oxidation of furan rings can lead to their cleavage, yielding 1,4-diketoethylene functional systems. nih.gov The study of furan fatty acid esters, such as methyl 9,12-epoxyoctadeca-9,11-dienoate, has shown that autoxidation can lead to various products, including aldehydes and keto-esters. dss.go.th These reactions highlight the susceptibility of furan rings to oxidation, a process that can be initiated by singlet oxygen or radical mechanisms. rsc.orgnih.gov
Radical-Mediated Transformations of Alkyl Moieties (e.g., 2-Pentyl Radicals)
Nucleophilic Substitution Reactions Relevant to Ester Chemistry
The ester group in this compound can undergo nucleophilic acyl substitution reactions, where the alkoxy group (-OCH(CH₃)(CH₂)₃CH₃) is replaced by another nucleophile. libretexts.org
Transesterification:
One of the most relevant nucleophilic substitution reactions for esters is transesterification. This reaction involves the conversion of one ester into another by exchanging the alkoxy group with that of another alcohol. smolecule.com The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
Acid-catalyzed transesterification: The ester is reacted with an excess of another alcohol in the presence of an acid catalyst. The mechanism is similar to acid-catalyzed hydrolysis and Fischer esterification. masterorganicchemistry.com
Base-catalyzed transesterification: An alkoxide is used as the nucleophile. The reaction proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com
For example, reacting this compound with methanol (B129727) in the presence of a catalyst would yield methyl hexanoate and 2-pentanol.
Advanced Analytical Techniques for the Characterization and Quantification of 2 Pentyl Hexanoate
Chromatographic Separation and Detection Platforms
Chromatographic techniques are essential for separating 2-pentyl hexanoate (B1226103) from complex matrices and enabling its accurate detection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation and Profiling
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like 2-pentyl hexanoate. The high efficiency of capillary columns in GC allows for the separation of isomeric compounds, which may have very similar physical properties. vurup.sk For instance, different isomers of pentenyl and hexenyl esters, which are structurally related to this compound, can be resolved. The subsequent detection by mass spectrometry provides mass spectra that are often unique to each isomer, allowing for their differentiation and identification. vurup.sklibretexts.org
The retention behavior of isomers can be influenced by the type of GC column used. For example, on nonpolar phases, the elution order of cis- and trans-alkene isomers can vary depending on the carbon number. vurup.sk In complex mixtures such as those found in food and beverages, GC-MS analysis can reveal the presence of numerous volatile compounds, including various esters, alcohols, and aldehydes. researchgate.netmdpi.com The identification of these compounds is typically achieved by comparing their mass spectra and retention indices with those of reference standards or established libraries like the NIST Mass Spectrometry Data Center. nih.govfmach.it
Table 1: GC-MS Data for Selected Volatile Compounds
| Compound | Kovats Retention Index (Standard Polar) | Key Mass Spectral Fragments (m/z) |
| This compound | 1407, 1397 nih.gov | Data not specifically found in search results |
| Ethyl Hexanoate | Data not specified | Data not specified |
| Hexyl Acetate | Data not specified | Data not specified |
This table is populated with available data from the search results. Specific fragmentation data for all compounds was not available.
Multidimensional Gas Chromatography for Enantiomeric Analysis
For complex samples where co-elution of compounds is a problem in one-dimensional GC, multidimensional gas chromatography (MDGC) offers enhanced separation capabilities. vup.sk This technique utilizes two or more columns with different selectivities to resolve compounds that would otherwise overlap. vup.sktesisenred.net MDGC is particularly valuable for the enantiomeric analysis of chiral compounds. vup.sk While one-dimensional GC with a chiral stationary phase can separate enantiomers, co-elution with other compounds in a complex matrix can interfere with accurate quantification. vup.sk MDGC, often in a heart-cut configuration, can isolate the enantiomeric pair of interest on the first column and transfer it to a second, often chiral, column for baseline separation. researchgate.net This approach has been successfully applied to determine the enantiomeric ratios of various chiral volatile compounds in complex samples like honey and wine. vup.skresearchgate.net The use of comprehensive two-dimensional gas chromatography (GC×GC) further enhances resolving power, allowing for the separation and identification of a vast number of volatile compounds in highly complex matrices. fmach.itembrapa.br
Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Compound Profiling
Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique widely used for the extraction of volatile and semi-volatile organic compounds from various matrices prior to GC analysis. mdpi.comfrontiersin.org This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. mdpi.com Volatile compounds, including esters like this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. researchgate.net After an optimized extraction time, the fiber is transferred to the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed and introduced into the GC column for separation and analysis. mdpi.comfrontiersin.org
The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time, and temperature. researchgate.netnih.gov Common fiber coatings include Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), which is effective for a broad range of volatile compounds. mdpi.commdpi.com Optimization of these parameters is crucial for achieving high sensitivity and reproducibility. frontiersin.orgresearchgate.net HS-SPME coupled with GC-MS has been successfully used to profile the volatile compounds in a wide variety of samples, including beverages, food products, and biological materials. mdpi.commdpi.comfrontiersin.org
Table 2: Optimized HS-SPME Parameters from a Study on Margarine Volatiles
| Parameter | Optimal Condition |
| Fiber Type | DVB/CAR/PDMS |
| Extraction Temperature | 47.54 °C |
| Extraction Time | 33.63 min |
| Data from a study on margarine volatiles, demonstrating the optimization process for HS-SPME. researchgate.net |
Spectroscopic Elucidation of this compound Structure
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Infrared (IR) Spectroscopic Fingerprinting
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. libretexts.orgsavemyexams.com When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. libretexts.org The resulting IR spectrum shows absorption bands at characteristic wavenumbers for different functional groups. savemyexams.com For an ester like this compound, the most prominent feature in its IR spectrum is the strong, sharp absorption band corresponding to the carbonyl (C=O) group stretch, which typically appears in the region of 1750-1735 cm⁻¹. The spectrum would also show C-O stretching vibrations and C-H stretching and bending vibrations for the alkyl chains. libretexts.org The region from 1200 to 700 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule, serving as a "fingerprint" for its identification. libretexts.org
Table 3: Characteristic Infrared Absorption Ranges for Functional Groups in this compound
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
| Carbonyl | C=O | 1750-1735 |
| Ester C-O Stretch | C-O | 1300-1000 |
| Alkane C-H Stretch | C-H | 2962-2853 savemyexams.com |
| Alkane C-H Bend | C-H | 1485-1365 savemyexams.com |
Electron Ionization Mass Spectrometry Fragmentation Pattern Analysis
Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and structural features of a compound based on its fragmentation pattern. libretexts.orgmsu.edu In the mass spectrometer, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M+), which is a radical cation. libretexts.org The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments and neutral species. msu.edu The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z). tutorchase.com
For esters like this compound, characteristic fragmentation pathways include cleavage of the C-O bond and the bond alpha to the carbonyl group. The McLafferty rearrangement is also a common fragmentation pathway for esters with sufficiently long alkyl chains. The fragmentation pattern of this compound would be expected to show peaks corresponding to the acylium ion [CH3(CH2)4CO]+ and fragments related to the pentyl group. libretexts.org The specific fragmentation pattern serves as a molecular fingerprint that can be used to identify the compound, often by comparison with a reference spectrum in a database. nist.gov
Table 4: Common Fragment Ions in Mass Spectrometry
| Ion Type | Description | Example m/z values |
| Alkyl Cations | Formed from the cleavage of C-C bonds in the alkyl chains. | 29 (Ethyl), 43 (Propyl), 57 (Butyl), 71 (Pentyl) msu.edu |
| Acylium Ion | Formed by cleavage of the C-O bond of the ester. | For hexanoate: m/z = 99 (C5H9CO+) |
| McLafferty Rearrangement Ion | A characteristic rearrangement for carbonyl compounds. | Specific m/z depends on the ester structure. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for the structural elucidation of organic molecules. For chiral compounds like this compound, which possesses a stereogenic center at the second carbon of the pentyl group, NMR becomes an indispensable tool for stereochemical assignment and the determination of enantiomeric purity. The differentiation of enantiomers by NMR is not possible in an achiral solvent, as they are spectroscopically identical. Therefore, the analysis requires the use of chiral auxiliary agents to induce a diastereomeric environment, leading to non-equivalent magnetic properties that can be distinguished by NMR.
The two primary NMR-based strategies for the chiral recognition of enantiomers are the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs).
Chiral Derivatizing Agents (CDAs)
This method involves the covalent reaction of the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. fordham.edu These newly formed diastereomers have distinct physical and chemical properties, resulting in different NMR spectra. fordham.edu For the analysis of this compound, its chiral precursor, 2-pentanol (B3026449), would be reacted with a CDA. A widely used example is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), often referred to as Mosher's acid. unimi.it The reaction of racemic 2-pentanol with (R)-Mosher's acid chloride would produce two diastereomeric esters.
These diastereomers exhibit anisochronous signals in the NMR spectrum, meaning corresponding nuclei in the two diastereomers resonate at different chemical shifts (δ). fordham.edu The protons and carbons closest to the newly introduced chiral center are most affected. By integrating the distinct signals, a quantitative measurement of the enantiomeric excess (ee) can be obtained. fordham.edu
Research Findings: Studies on various chiral esters and alcohols demonstrate that the protons on the stereogenic α-carbon often show the most significant spectral non-equivalence. unimi.it Furthermore, ¹³C NMR can be effective, with the ester carbonyl carbon and the carbons of the alcohol moiety showing separate peaks for each diastereomer. fordham.edu While specific data for this compound derivatives is not prominently published, the principles are well-established for similar structures.
Interactive Table 1: Predicted ¹H NMR Chemical Shift Differences in Diastereomers This table illustrates the hypothetical chemical shift non-equivalence (Δδ) for key protons of this compound after derivatization with a generic chiral agent. The methine proton (H-2) adjacent to the ester oxygen is expected to show the most significant separation.
| Proton Location | Expected Chemical Shift (δ, ppm) (Racemate) | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Expected Separation (Δδ, ppm) |
| H-2 (CH-O) | ~4.9 | 4.95 | 4.92 | 0.03 |
| H-3 (CH₂) | ~1.6 | 1.62 | 1.60 | 0.02 |
| H-1 (CH₃) | ~1.2 | 1.21 | 1.20 | 0.01 |
| H-2' (C(O)CH₂) | ~2.3 | 2.30 | 2.30 | 0.00 |
Chiral Solvating Agents (CSAs)
An alternative, non-destructive method involves the use of Chiral Solvating Agents (CSAs). These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte directly in the NMR tube. mst.edu The differential interactions within these complexes are sufficient to induce chemical shift differences between the enantiomers. researchgate.net This approach avoids chemical modification of the analyte.
For this compound, adding a CSA such as a tetraaza macrocyclic compound or a derivative of an amino acid could allow for the direct observation of separate signals for the (R)- and (S)-enantiomers. mst.edunih.gov
Research Findings: Research on chiral esters has shown successful differentiation using tetraaza macrocyclic CSAs. mst.eduresearchgate.net The chemical shift differences (Δδ) observed are often smaller than those seen with CDAs but can be enhanced by optimizing the solvent, temperature, and concentration. The protons of the stereogenic center typically provide the most clearly resolved signals for quantification. mst.edu
¹H and ¹³C NMR Data
Standard ¹H and ¹³C NMR spectra provide the fundamental framework for characterization. In a typical achiral solvent like CDCl₃, the ¹H NMR spectrum of racemic this compound would show a multiplet around 4.9 ppm for the methine proton at the C-2 position. The ¹³C NMR spectrum would show a signal for the carbonyl carbon around 173-174 ppm and the methine carbon (C-2) around 70-75 ppm. chemicalbook.com
When a chiral agent is introduced, these key signals are expected to split into two distinct sets, one for each enantiomer or resulting diastereomer.
Interactive Table 2: Representative ¹³C NMR Chemical Shifts for this compound This table provides typical chemical shift ranges for the carbon atoms in this compound in an achiral environment. In the presence of a chiral agent, key signals, particularly C-2, C-1, C-3, and C-1', would be expected to resolve into two separate peaks.
| Carbon Atom | Chemical Environment | Typical Chemical Shift (δ, ppm) |
| C-1' | Ester Carbonyl (C=O) | 173.9 |
| C-2 | Methine (CH-O) | 72.0 - 75.0 |
| C-2' | Methylene (CH₂-C=O) | 34.5 |
| C-4 | Methylene (CH₂) | 38.0 - 39.0 |
| C-3' | Methylene (CH₂) | 31.5 |
| C-3 | Methylene (CH₂) | 28.0 - 29.0 |
| C-4' | Methylene (CH₂) | 24.8 |
| C-5' | Methylene (CH₂) | 22.5 |
| C-1 | Methyl (CH₃) | 19.0 - 20.0 |
| C-5 | Methyl (CH₃) | 14.0 |
| C-6' | Methyl (CH₃) | 14.0 |
Note: Values are based on data for similar esters and predictive models. chemicalbook.comoregonstate.edu
Biosynthetic Pathways and Natural Occurrence of 2 Pentyl Hexanoate in Biological Systems
Distribution and Profiling in Plant and Fungal Metabolomes
Direct detection of 2-pentyl hexanoate (B1226103) in plant and fungal volatile profiles is not widely reported in scientific literature. However, the analysis of metabolomes often reveals the presence of structurally similar branched-chain esters. For instance, a study on the volatile metabolites from apple cultivars infected with various fungal pathogens identified related compounds such as butanoic acid-2-methyl-pentyl ester and 2-methyl propyl hexanoate, indicating that the metabolic pathways for producing complex branched esters exist, particularly in response to biotic stress like fungal infection. researchgate.net
The potential for 2-pentyl hexanoate formation in plants is supported by the documented presence of its necessary precursors: the alcohol 2-pentanol (B3026449) and the acyl-coenzyme A (CoA) derivative, hexanoyl-CoA.
2-Pentanol : This secondary alcohol is a known plant metabolite. ebi.ac.uk It has been identified as a volatile compound in fruits such as fresh bananas, where it was detected at an abundance of 14.26±2.63 ppm, and in grapes (Vitis vinifera). ebi.ac.uk
Hexanoic Acid (precursor to Hexanoyl-CoA) : This C6 straight-chain fatty acid is a common metabolite in both plants and humans. ebi.ac.uk It is found naturally in various animal fats and oils and is a component of many plant-derived foods, including tapioca pearl and pecan nuts. atamanchemicals.com Its role as a plant metabolite is well-established. ebi.ac.uknih.gov
The co-occurrence of these precursors within plant tissues, especially fruits, provides the necessary substrates for the potential biosynthesis of this compound.
Table 1: Documented Natural Occurrence of this compound Precursors
| Precursor | Compound Type | Found In |
| 2-Pentanol | Secondary Alcohol | Bananas, Grapes (Vitis vinifera) ebi.ac.uk |
| Hexanoic Acid | Straight-Chain Fatty Acid | Numerous plants, animal fats/oils ebi.ac.ukatamanchemicals.com |
Formation in Fermented Products and Animal Tissues
There is a lack of direct scientific reporting on the presence of this compound in fermented products or animal tissues. However, related esters and the precursor, hexanoic acid, are commonly found in these matrices.
In fermented goods, the production of esters is a key contributor to the final flavor and aroma profile. Various yeasts and bacteria used in fermentation produce a wide array of esters, with straight-chain variants like ethyl hexanoate being commonly identified in products such as fermented broad bean paste, whole-meal bread, and other cereal-based fermentations. tandfonline.comresearchgate.netffhdj.com The precursor, hexanoic acid, is also produced during the fermentation of foods like cheese and beer. ebi.ac.uk
Similarly, while this compound has not been identified as a specific marker in studies of animal tissue decomposition, its precursor, hexanoic acid, is a known product of decomposition and is found in animal fats. ebi.ac.ukatamanchemicals.com
Enzymatic Pathways and Precursor Metabolism Leading to this compound
The biosynthesis of this compound is theoretically achieved through the esterification of the alcohol 2-pentanol with the acyl group from hexanoyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). nih.govnih.gov AATs are responsible for the final step in the formation of many volatile esters that contribute to the aroma of fruits and flowers. frontiersin.org
Precursor Metabolism:
Hexanoyl-CoA Formation : The straight-chain acyl donor, hexanoyl-CoA, is derived from hexanoic acid. Hexanoic acid itself is a product of fatty acid metabolism, typically formed through the β-oxidation pathway where longer-chain fatty acids are broken down. usp.br It can also be produced during the fermentation of butyric acid. atamanchemicals.com
2-Pentanol Formation : The branched-chain alcohol precursor, 2-pentanol, is thought to be derived from the degradation of fatty acids. One proposed pathway involves the formation of methylketones from β-ketoacyl intermediates of fatty acid β-oxidation. These methylketones are then presumed to be reduced to secondary alcohols like 2-pentanol. usp.br This secondary alcohol has been identified as a natural plant metabolite. ebi.ac.uk
Enzymatic Synthesis by Alcohol Acyltransferase (AAT):
AAT enzymes belong to the BAHD superfamily of acyltransferases and exhibit broad substrate specificity, enabling them to produce a diverse range of esters. nih.govfrontiersin.org Research has shown that AATs from various sources can utilize branched-chain alcohols as substrates.
An AAT from apple (Malus pumila cv. Royal Gala), MpAAT1, can use a wide variety of alcohols, including straight-chain (C3-C10) and branched-chain alcohols, in combination with several short- to medium-chain CoAs. nih.gov
An Eat1-like alcohol acyl transferase from yeast demonstrated the ability to accept the secondary alcohol 2-pentanol as a substrate during alcoholysis reactions. frontiersin.org
Conversely, studies on an AAT from apricot (Prunus armeniaca) showed that while it could produce various esters, it had relatively low activity with pentanol (B124592) as a substrate compared to C6 alcohols like hexenol. nih.govfrontiersin.org
This evidence strongly suggests that if the precursors 2-pentanol and hexanoyl-CoA are present together within a cell or tissue, AAT enzymes possess the catalytic capability to synthesize this compound.
Table 2: Research Findings on AAT Substrate Specificity
| Enzyme Source | Substrates Accepted | Finding |
| Apple (Malus pumila) | C3-C10 straight-chain, branched-chain, aromatic, and terpene alcohols nih.gov | Demonstrates broad alcohol substrate capability, including branched-chain structures. nih.gov |
| Yeast | 2-Propanol, 2-pentanol, 1-phenylethanol (B42297) frontiersin.org | Specifically shown to accept 2-pentanol for catalysis. frontiersin.org |
| Apricot (Prunus armeniaca) | Butanol, 3-methybutanol, pentanol, hexenol, (Z)-3-hexenol, (E)-2-hexenol nih.gov | Showed low levels of ester formation when pentanol was the substrate. nih.gov |
Ecological and Biological Significance of Branched Ester Volatiles
While information on this compound itself is limited, the broader class of branched-chain ester volatiles plays a significant role in chemical ecology. These compounds are important components of the aroma profiles of many fruits and are involved in plant communication and defense. nih.gov
Branched-chain volatiles (BCVs) are ubiquitous in the fruit kingdom, with one review identifying 127 unique BCVs across 106 types of edible fruit. nih.gov Fatty acids are precursors for straight-chain esters, whereas branched-chain amino acids are the origin of branched-chain esters. frontiersin.org
One of the primary proposed roles for these volatiles is to act as an honest signal to attract seed-dispersing frugivores. nih.gov Since animals cannot synthesize essential branched-chain amino acids, volatile cues that indicate a food source is rich in these vital nutrients would be highly advantageous. The aroma of ripe fruits, dominated by esters, provides this signal. nih.govfrontiersin.org The difference between aromatic and non-aromatic melon varieties, for example, lies in their ester content; aromatic types esterify their amino acid-derived volatiles, while non-aromatic types leave them as less fragrant alcohols and aldehydes. frontiersin.org
Furthermore, volatile esters, including the C6 "green leaf volatiles," are released by plants in response to both biotic (e.g., herbivory) and abiotic stress, where they can play a role in defense signaling. frontiersin.org The production of these compounds can activate or prime defense responses in neighboring plants and attract natural enemies of herbivores.
Environmental Fate and Degradation of 2 Pentyl Hexanoate
Aerobic and Anaerobic Biodegradation Pathways in Environmental Compartments
Direct experimental data on the biodegradation of 2-pentyl hexanoate (B1226103) is limited. However, its degradation pathways can be predicted based on the well-understood metabolism of similar ester compounds and its constituent molecules: hexanoic acid and pentan-2-ol. Esters are generally susceptible to hydrolysis, which is the primary step in their biodegradation. smolecule.comchemguide.co.uklibretexts.org This process can be catalyzed by esterase enzymes produced by a wide variety of microorganisms in both aerobic and anaerobic environments.
The initial step in the biodegradation of 2-pentyl hexanoate is the cleavage of the ester bond, yielding hexanoic acid and pentan-2-ol.
Chemical Equation for Hydrolysis: C11H22O2 + H2O → C6H12O2 + C5H12O (this compound + Water → Hexanoic acid + Pentan-2-ol)
Following hydrolysis, the resulting alcohol and carboxylic acid are further degraded.
Aerobic Biodegradation: Under aerobic conditions, both hexanoic acid and pentan-2-ol are expected to be readily biodegradable.
Hexanoic acid , a straight-chain fatty acid, is a common metabolite in many organisms and is readily degraded through the β-oxidation pathway to produce acetyl-CoA. This acetyl-CoA then enters the citric acid cycle and is ultimately mineralized to carbon dioxide and water.
Pentan-2-ol , a secondary alcohol, is oxidized to its corresponding ketone, pentan-2-one. This ketone can then be further metabolized, potentially through pathways involving Baeyer-Villiger monooxygenases, which would insert an oxygen atom to form an ester that can be subsequently hydrolyzed and enter central metabolic pathways.
Anaerobic Biodegradation: In the absence of oxygen, the degradation of the hydrolysis products would proceed via different metabolic routes.
Hexanoic acid can be degraded by various anaerobic bacteria through pathways similar to β-oxidation, ultimately leading to the formation of methane (B114726) and carbon dioxide by methanogenic consortia, or other end products depending on the terminal electron acceptor available (e.g., nitrate, sulfate).
The anaerobic degradation of pentan-2-ol is less well-documented. However, based on studies of similar short-chain alcohols, it is likely to be oxidized to pentan-2-one, which can then be further metabolized.
Branched-chain esters are generally considered to be readily biodegradable. mdpi.comresearchgate.net The structure of this compound, with its secondary alcohol moiety, might result in a slightly slower degradation rate compared to its linear isomer, n-pentyl hexanoate, but it is still expected to be ultimately biodegradable in most environments.
Table 1: Predicted Biodegradation of this compound and its Hydrolysis Products
| Compound | Predicted Aerobic Biodegradation | Predicted Anaerobic Biodegradation | Primary Degradation Pathway |
|---|---|---|---|
| This compound | Readily biodegradable | Biodegradable | Hydrolysis to hexanoic acid and pentan-2-ol |
| Hexanoic Acid | Readily biodegradable | Readily biodegradable | β-oxidation |
| Pentan-2-ol | Readily biodegradable | Biodegradable | Oxidation to pentan-2-one, followed by further metabolism |
Sorption and Transport Mechanisms in Environmental Media
The transport and partitioning of this compound in the environment are governed by its physicochemical properties, particularly its water solubility and its octanol-water partition coefficient (Kow).
Water Solubility: this compound has a very low solubility in water, a characteristic typical of esters with long carbon chains. solubilityofthings.com This hydrophobicity means that if released into aquatic environments, it will tend to partition from the water column to organic matter in sediment and suspended solids.
Octanol-Water Partition Coefficient (Kow): The logarithm of the octanol-water partition coefficient (log Kow) is a key parameter for predicting the sorption of organic compounds to soil and sediment. The estimated XLogP3-AA value for this compound is 3.7, which indicates a moderate potential for bioaccumulation and sorption to organic matter. nih.gov
The sorption of this compound to soil and sediment can be estimated by the organic carbon-normalized sorption coefficient (Koc). A higher log Kow value generally corresponds to a higher Koc, indicating stronger binding to the organic fraction of soil and sediment. This sorption will reduce its mobility in soil and its bioavailability in the water column.
Due to its moderate Koc value, this compound is expected to have low to moderate mobility in soil. Leaching to groundwater is not expected to be a significant transport pathway, especially in soils with higher organic matter content. Instead, the compound is more likely to remain in the upper soil layers where it can be subject to biodegradation. In aquatic systems, it will predominantly be associated with sediments.
Table 3: Physicochemical Properties and Predicted Environmental Partitioning of this compound
| Property | Value/Prediction | Implication for Environmental Fate |
|---|---|---|
| Molecular Formula | C11H22O2 | - |
| Molecular Weight | 186.30 g/mol | - |
| Water Solubility | Low | Tends to partition out of water |
| log Kow (XLogP3-AA) | 3.7 nih.gov | Moderate potential for sorption and bioaccumulation |
| Predicted Soil Mobility | Low to moderate | Unlikely to leach significantly into groundwater |
| Primary Environmental Sink | Soil and sediment organic matter | Reduced bioavailability in the aqueous phase |
Future Research Trajectories and Innovations in 2 Pentyl Hexanoate Chemistry
Development of Advanced Catalytic Systems for Stereoselective Ester Synthesis
The synthesis of esters like 2-pentyl hexanoate (B1226103) is undergoing a transformation with the development of sophisticated catalytic systems. google.com Traditional methods often rely on strong acid catalysis, which can have environmental drawbacks. Current research is focused on creating more efficient and selective catalysts.
Key Research Areas:
Organocatalysis: Metal-free organocatalysts are gaining traction for their potential in stereoselective reactions. google.com These catalysts, often derived from readily available chiral organic molecules, can facilitate the synthesis of specific stereoisomers of esters, which is crucial for applications in fragrances and pharmaceuticals where chirality can significantly impact biological activity and sensory perception. google.com
Enzymatic Catalysis: Lipases are being extensively studied for ester synthesis due to their high selectivity and ability to function under mild, environmentally friendly conditions. The use of immobilized enzymes, such as lipase (B570770) B from Candida antarctica, allows for their reuse and application in continuous-flow systems, enhancing process efficiency. researchgate.net
Transition Metal Catalysis: While aiming to reduce reliance on heavy metals, research continues to explore more efficient and benign transition-metal-based catalysts. researchgate.net For instance, cobalt-pincer catalysts have shown promise in the hydrogenation of esters to alcohols, a related and important transformation. researchgate.net Additionally, palladium-catalyzed reactions are being optimized for high-throughput synthesis of ester libraries. researchgate.net
Dual Catalytic Systems: Combining different types of catalysts, such as an N-heterocyclic carbene (NHC) and a Brønsted acid, can enable novel reaction pathways and enhance stereoselectivity in the synthesis of complex molecules. nih.gov
High-Throughput Screening Methodologies for Ester Discovery
The discovery of novel esters with specific properties is being accelerated by the adoption of high-throughput screening (HTS) methodologies. mdpi.com These techniques allow for the rapid synthesis and evaluation of large libraries of compounds, significantly reducing the time and cost associated with traditional discovery processes. mdpi.comrsc.org
Innovations in HTS:
Miniaturization and Automation: HTS platforms often utilize microplate-based formats and robotic automation to perform thousands of reactions and assays in parallel. rsc.orgresearchgate.net This approach is not only faster but also minimizes the consumption of reagents. rsc.org
Colorimetric and Spectroscopic Assays: The development of rapid and reliable analytical methods is crucial for HTS. Colorimetric assays, where a color change indicates the presence or quantity of a product, are well-suited for high-throughput formats. researchgate.net Spectroscopic techniques, such as mass spectrometry, are also integrated into HTS workflows for detailed analysis. rsc.org
Continuous Flow Technology: Coupling HTS with continuous flow chemistry offers precise control over reaction parameters and enables seamless scale-up of promising candidates. rsc.org This integration facilitates rapid data acquisition and optimization of reaction conditions. rsc.org
Combinatorial Approaches: "Combinatorial catalysis" strategies are being used to rapidly synthesize and screen libraries of organometallic complexes for their catalytic activity in reactions like ester hydrolysis. nih.gov
Bio-Inspired Synthesis and Engineering of Ester-Producing Systems
Nature provides a rich blueprint for the synthesis of esters, and researchers are increasingly turning to bio-inspired and biotechnological approaches for their production. researchgate.net This involves harnessing the power of enzymes and microorganisms to create sustainable and selective manufacturing processes.
Key Bio-Inspired Strategies:
Metabolic Engineering: Microorganisms like the yeast Kluyveromyces marxianus are being engineered to enhance their natural ability to produce esters. researchgate.net By manipulating metabolic pathways and overexpressing key enzymes like alcohol acyltransferases (AATs), it is possible to increase the yield and selectivity of desired esters. researchgate.net
Enzyme Engineering: The substrate specificity and catalytic efficiency of enzymes involved in ester synthesis can be improved through protein engineering. This allows for the production of "designer esters" with specific chain lengths and branching patterns. researchgate.net
Whole-Cell Biocatalysis: Utilizing whole microbial cells as catalysts offers several advantages, including the elimination of costly enzyme purification steps and the potential for in-situ cofactor regeneration. Various microbial species, including those found in traditional fermented products, are being explored for their ester-producing capabilities. mdpi.com
Plant-Based Systems: Plants are a natural source of a vast array of volatile esters that contribute to the aroma of fruits and flowers. mdpi.com Understanding the biosynthetic pathways in plants can inspire the development of novel biocatalytic systems. mdpi.com
Predictive Modeling and Artificial Intelligence in Ester Chemistry
The integration of computational modeling and artificial intelligence (AI) is revolutionizing the field of ester chemistry, from predicting molecular properties to designing novel molecules with desired characteristics. viascent.comnih.gov
Structure-Odor Relationship (SOR) Models: Machine learning algorithms are being trained on large datasets of chemical structures and their corresponding sensory data to develop models that can predict the odor of a molecule based on its structure. mdpi.comresearchgate.netchemengineerkey.com These models can accelerate the discovery of new fragrance ingredients. viascent.com
Predictive Modeling of Physicochemical Properties: Computational methods are used to predict key properties of esters, such as vapor pressure, solubility, and toxicity, which are crucial for their application in various products. researchgate.net
Generative AI for Molecular Design: AI, particularly generative models, can be used to design novel molecular structures that are predicted to have specific desirable properties. nih.gov This approach has the potential to move beyond screening existing compounds to creating entirely new ones.
Accelerated Development: By predicting successful formulas and optimizing synthetic routes, AI can significantly shorten the development timeline for new fragrances and other ester-based products. viascent.com
Interdisciplinary Research at the Interface of Chemistry and Materials Science for Ester Applications
The unique properties of esters are leading to their exploration in a variety of materials science applications, fostering interdisciplinary research that bridges chemistry and materials engineering.
Emerging Applications:
Bioplastics and Polymers: Esters are fundamental building blocks for biodegradable polymers. Research is ongoing to develop new ester-based monomers and polymers with tailored properties for applications in packaging, agriculture, and medicine.
Coatings and Functional Surfaces: Wax esters, produced through environmentally friendly enzymatic processes, are being investigated as water-resistant coatings for wood and other materials. rsc.org Amide-to-ester substitutions in cyclic peptides have been shown to enhance their membrane permeability, a finding with implications for drug delivery. eurekalert.org
Stimuli-Responsive Materials: Boronate esters are used to create hydrogels that can respond to changes in pH, redox state, or the presence of sugars. acs.org These "smart" materials have potential applications in drug delivery, 3D cell culture, and biofabrication. acs.org
Molecular Doping in Electronics: Ester-based molecules are being explored as a cost-effective and less harmful alternative for doping silicon in the fabrication of electronic devices. mdpi.com
Q & A
Q. What experimental methodologies are recommended for synthesizing 2-pentyl hexanoate in laboratory settings?
The synthesis of this compound can be optimized via esterification reactions. A validated approach involves using heterogeneous catalysts like Amberlyst-15, which facilitates acid-catalyzed esterification between hexanoic acid and 2-pentanol. Key parameters include:
- Molar ratio : A 1:1.5 molar ratio of hexanoic acid to alcohol improves conversion efficiency.
- Temperature : Optimal yields are achieved at 70–80°C, balancing reaction kinetics and catalyst stability.
- Reaction time : 3–4 hours under reflux conditions, monitored by FTIR spectroscopy for ester bond formation (C=O stretch at ~1740 cm⁻¹) .
Calibration with internal standards (e.g., n-butyl butyrate) ensures accurate quantification during GC-MS analysis .
Q. How can Gas Chromatography-Mass Spectrometry (GC-MS) be standardized for detecting this compound in complex matrices?
GC-MS protocols for this compound analysis should include:
- SPME fiber selection : A DVB/Carboxen/PDMS fiber is optimal for volatile ester extraction .
- Column parameters : Use a polar stationary phase (e.g., ZB-624, 30 m × 0.25 mm × 1.4 µm) with a temperature gradient from 60°C (2 min) to 250°C (10°C/min).
- Calibration : Prepare standards in methanol (0.1–50 nmol/mL) and validate linearity (R² > 0.99). Semi-quantitative reporting (e.g., trace, 1×, 2×) is advised for biological samples due to matrix effects .
Advanced Research Questions
Q. What metabolic pathways or microbial systems produce this compound, and how can these pathways be engineered for enhanced yield?
this compound is not directly reported in microbial metabolic pathways in the provided evidence. However, analogous systems (e.g., Clostridium kluyveri producing hexanoate from ethanol and acetate) suggest potential engineering strategies:
- Co-culture systems : Pairing acetogenic bacteria (e.g., Acetobacterium woodii) with ester-producing strains could enable CO₂-to-hexanoate conversion via synthetic co-cultures .
- Enzyme engineering : Modifying acyltransferase enzymes to favor esterification of 2-pentanol with hexanoic acid .
- Flux balance analysis : Optimizing ethanol/acetate uptake ratios to maximize hexanoate precursors in C. kluyveri models .
Q. How can conflicting data on this compound detection in biological samples be resolved?
Discrepancies in detection (e.g., false positives/negatives) may arise from:
- Matrix interference : Lipid-rich biological samples (e.g., breath, blood) require rigorous pre-treatment (e.g., solid-phase extraction) to isolate esters .
- Analytical thresholds : Define limit of detection (LOD) and limit of quantification (LOQ) using spiked samples. For breath analysis, this compound may co-elute with other VOCs; use tandem MS (GC-MS/MS) for specificity .
- Biological variability : In fungal colonization studies, this compound levels may correlate with pathogen load or host inflammation, requiring longitudinal sampling .
Q. What chemometric approaches are effective for distinguishing this compound from structurally similar esters in VOC profiling?
Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) can resolve co-eluting esters:
- Marker selection : Identify unique fragmentation ions (e.g., m/z 99 for hexanoate esters) and retention indices.
- PCA loadings : For Kappaphycus alvarezii VOC studies, 2-pentyl furan and hexanoate derivatives were differentiated using PCA based on heptadecane and 3-methylbutanoic acid markers .
- Validation : Cross-validate with synthetic standards and spiked samples to confirm specificity .
Methodological Considerations
Q. How should researchers design in vitro studies to investigate this compound's role in fungal-host interactions?
- Culture conditions : Use sterile glass vials with Sabouraud dextrose agar, inoculated with fungal spores (0.5 McFarland standard). Maintain at 37°C for 48–72 hours with periodic headspace flushing to remove background VOCs .
- Controls : Include uninoculated media and bacterial strains (e.g., Streptococcus pneumoniae) to assess microbial specificity .
- Data normalization : Report this compound levels relative to internal standards (e.g., 3-methylhexyl butyrate) to account for extraction variability .
Q. What are the limitations of breath analysis for detecting this compound in clinical studies?
- Sensitivity : Breath concentrations may fall below GC-MS detection limits (e.g., <1 nmol/mol). Pre-concentration via thermal desorption tubes improves sensitivity .
- Confounding factors : Dietary sources (e.g., pineapple, containing methyl hexanoate) or environmental exposure may skew results. Use fasting samples and environmental controls .
- Ethical constraints : Pediatric or immunocompromised cohorts require non-invasive sampling protocols validated for safety .
Data Reporting Standards
Q. How should raw and processed data for this compound studies be documented to ensure reproducibility?
- Raw data : Include chromatograms, mass spectra, and calibration curves in supplementary materials.
- Processed data : Report peak areas, retention times, and signal-to-noise ratios in tabular format. Use standardized units (e.g., nmol/mol for breath samples) .
- Uncertainty analysis : Quantify instrument error (±5% for GC-MS) and biological variability via triplicate measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
